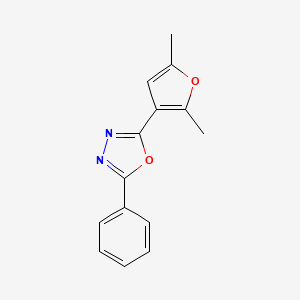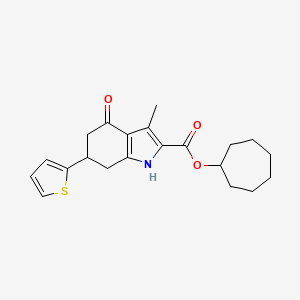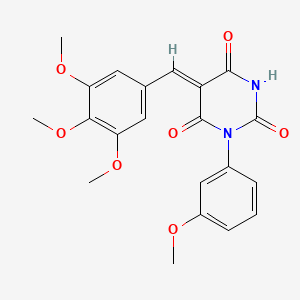![molecular formula C14H17Cl2NO3 B4647240 4-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]morpholine](/img/structure/B4647240.png)
4-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]morpholine
Vue d'ensemble
Description
4-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]morpholine, also known as DCPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCPM belongs to a class of compounds known as morpholines, which are cyclic organic compounds that contain a nitrogen atom in the ring structure. DCPM has been found to possess a number of interesting properties that make it a promising candidate for use in various scientific applications.
Mécanisme D'action
The exact mechanism of action of 4-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]morpholine is not yet fully understood, but it is thought to involve the modulation of ion channels and the sigma-1 receptor. 4-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]morpholine has been found to enhance the activity of certain ion channels, which can lead to increased neurotransmitter release and enhanced synaptic transmission. Additionally, 4-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]morpholine has been shown to have a modulatory effect on the sigma-1 receptor, which can lead to changes in the activity of downstream signaling pathways.
Biochemical and Physiological Effects
4-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]morpholine has been found to have a number of interesting biochemical and physiological effects. For example, 4-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]morpholine has been shown to enhance the release of dopamine and serotonin, which are neurotransmitters that are involved in mood regulation and reward processing. 4-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]morpholine has also been found to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]morpholine in scientific research is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this protein. Additionally, 4-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]morpholine has been shown to have a number of interesting effects on neurotransmitter release and synaptic transmission, which can be useful for studying the mechanisms of neuronal communication. However, one limitation of using 4-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]morpholine in lab experiments is that it has not yet been extensively studied in humans, so its potential therapeutic applications are not yet fully understood.
Orientations Futures
There are a number of interesting future directions for research on 4-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]morpholine. One area of interest is in the development of new compounds that are similar in structure to 4-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]morpholine but have improved properties, such as increased potency or selectivity for specific targets. Another area of interest is in the study of the potential therapeutic applications of 4-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]morpholine and related compounds in the treatment of mood disorders and other neurological conditions. Finally, further research is needed to fully understand the mechanism of action of 4-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]morpholine and its effects on neuronal function.
Applications De Recherche Scientifique
4-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]morpholine has been studied extensively for its potential applications in scientific research. One of the main areas of interest is in the field of neuroscience, where 4-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]morpholine has been found to have a number of interesting properties. For example, 4-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]morpholine has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a number of important physiological processes, including pain perception, mood regulation, and memory formation. 4-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]morpholine has also been found to have a modulatory effect on the activity of ion channels, which are important for the transmission of signals in the nervous system.
Propriétés
IUPAC Name |
2-(2,5-dichlorophenoxy)-2-methyl-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO3/c1-14(2,13(18)17-5-7-19-8-6-17)20-12-9-10(15)3-4-11(12)16/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPFFJLMLKHUSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCOCC1)OC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4647161.png)

![ethyl 2-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4647170.png)

![N-(2-furylmethyl)-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4647200.png)
![3-amino-N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-4-(3,4-dimethylphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4647201.png)
![1-(2-chloro-6-fluorobenzyl)-4-{4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl}piperazine](/img/structure/B4647207.png)
![methyl 2-{3-[(4-cyanophenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4647213.png)


![4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-(3-pyridinylmethyl)cyclohexanecarboxamide](/img/structure/B4647224.png)
![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide](/img/structure/B4647226.png)
![3-[3-(2,3,5-trimethylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4647233.png)
![2-{[4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4647255.png)